N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, which is further connected to a pyrazole-5-carboxamide moiety substituted with a thiophen-2-yl group. This structure combines multiple pharmacophores: the imidazothiazole scaffold is associated with kinase inhibition and metabolic stability, the pyrazole ring often contributes to binding affinity, and the thiophene group enhances π-π stacking interactions in biological targets .
Properties
CAS No. |
1301767-54-3 |
|---|---|
Molecular Formula |
C19H15N5OS2 |
Molecular Weight |
393.48 |
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5OS2/c25-18(15-10-14(22-23-15)17-2-1-8-26-17)20-13-5-3-12(4-6-13)16-11-24-7-9-27-19(24)21-16/h1-6,8,10-11H,7,9H2,(H,20,25)(H,22,23) |
InChI Key |
PZFQOEKZOIXARR-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a unique combination of structural elements:
- Imidazo[2,1-b]thiazole ring
- Pyrazole moiety
- Thiophene group
These components contribute to its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds with imidazo[2,1-b]thiazole and pyrazole structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A study reported that certain pyrazole derivatives had IC50 values comparable to established anticancer drugs like erlotinib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazoles are known for their antibacterial and antifungal activities, making them suitable candidates for further investigation in treating infections .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazo[2,1-b]thiazole core : This step often utilizes electrophilic aromatic substitution.
- Incorporation of the Pyrazole and Thiophene moieties : Cyclization reactions are employed under controlled conditions using various reagents like sodium hydride and organic solvents such as DMF or THF.
Case Studies and Research Findings
A literature review highlights several studies focused on similar compounds:
These findings underscore the potential of this compound as a multi-targeted therapeutic agent.
Scientific Research Applications
Structural Overview
The compound features a unique combination of structural elements, including:
- Imidazo[2,1-b]thiazole ring : Known for its role in various pharmaceutical applications.
- Pyrazole moiety : Recognized for its diverse biological activities.
- Thiophene ring : Contributes to the overall reactivity and biological profile.
Biological Activities
The compound exhibits significant biological activity attributed to its structural components. Key pharmacological effects include:
- Anticancer Activity : The imidazo[2,1-b]thiazole and pyrazole rings have been associated with the inhibition of cancer cell proliferation. Studies indicate that similar compounds have shown promising results against various cancer cell lines, including pancreatic and breast cancer cells .
- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial and fungal infections. Research into related thiazole derivatives has demonstrated their ability to inhibit microbial growth .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes .
Case Studies
Several studies have explored the applications of compounds structurally related to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide:
- Anticancer Studies : A series of related imidazo[2,1-b]thiazole compounds were evaluated for their antiproliferative properties against pancreatic ductal adenocarcinoma cell lines. Results indicated significant cytotoxicity with IC50 values in the nanomolar range .
- Antimicrobial Testing : Research on thiazole derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the imidazo[2,1-b]thiazole core or analogous heterocyclic systems, enabling comparative analysis of substituent effects on physicochemical and biological properties.
ND-12025: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide
- Core Structure : Similar imidazothiazole backbone but lacks the dihydro group, increasing aromaticity.
- Substituents: Pyridine-methylamine linker with a trifluoromethylphenoxy group. Methyl groups at positions 2 and 6 of the imidazothiazole.
- Key Differences: The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability compared to the thiophene in the target compound. The pyridine linker may improve solubility but reduce blood-brain barrier permeability .
3-(tert-Butyl)-N-[4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Core Structure : Identical dihydroimidazothiazole-phenyl framework.
- Substituents :
- tert-Butyl group at position 3 of the pyrazole.
- Methyl group at position 1 of the pyrazole.
- Methylation at pyrazole-N1 may enhance metabolic stability compared to the target compound’s unprotected NH group .
6-(4-Phenylphenyl)-2,3-Dihydroimidazo[2,1-b]thiazole-5-carbaldehyde
- Core Structure : Shares the dihydroimidazothiazole system but replaces the phenyl-pyrazole-carboxamide chain with a biphenyl-carbaldehyde group.
- Substituents :
- Biphenyl moiety at position 4.
- Aldehyde group at position 4.
- Key Differences :
Research Insights and Trends
- Substituent Optimization : The target compound’s thiophene and carboxamide groups suggest a focus on balancing target engagement (via aromatic interactions) and solubility. In contrast, ND-12025’s trifluoromethyl group aligns with strategies to resist oxidative metabolism .
- Metabolic Stability : Methylation (as in ’s compound) is a common tactic to block metabolic hotspots, whereas the target compound’s NH group may require prodrug strategies for optimal bioavailability.
- Synthetic Flexibility : The aldehyde in ’s compound highlights opportunities for post-synthetic modifications, a feature absent in the carboxamide-based analogs .
Preparation Methods
Synthetic Route Design and Optimization
Retrosynthetic Analysis
Retrosynthetic decomposition reveals three key fragments (Figure 1):
- Dihydroimidazo[2,1-b]thiazole : Synthesized via cyclocondensation of 2-aminothiazole derivatives with α,ω-dihaloalkanes.
- 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid : Prepared through Knorr pyrazole synthesis using thiophene carbonyl precursors.
- Coupling linkage : Achieved via acyl chloride-mediated amidation.
$$ \text{Target Molecule} \leftarrow \text{Amide Coupling} \leftarrow \text{Acid + Aniline} \leftarrow \text{Pyrazole Carboxylation} \leftarrow \text{Thiophene Carbonyl} $$
$$ \text{Dihydroimidazothiazole} \leftarrow \text{Cyclization} \leftarrow \text{2-Aminothiazole + 1,2-Dibromoethane} $$
Key Intermediate Synthesis
Dihydroimidazo[2,1-b]thiazole Intermediate
The dihydroimidazo[2,1-b]thiazole ring is constructed via a one-pot cyclization reaction. A representative protocol involves:
- Reacting 2-aminothiazole with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours.
- Neutralizing with aqueous sodium bicarbonate to precipitate the cyclized product.
- Purifying via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–72%
Characterization : $$ ^1\text{H-NMR} $$ (400 MHz, CDCl₃): δ 7.45 (s, 1H, imidazole-H), 4.25 (t, 2H, CH₂), 3.89 (t, 2H, CH₂).
Stepwise Preparation Methodology
Synthesis of Dihydroimidazo[2,1-b]thiazole Intermediate
Procedure :
- Charge a flask with 2-aminothiazole (10 mmol, 1.0 eq), 1,2-dibromoethane (12 mmol, 1.2 eq), and DMF (20 mL).
- Heat at 80°C under N₂ for 12 hours.
- Cool to RT, pour into ice-water (50 mL), and adjust pH to 8 with NaHCO₃.
- Extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (hexane/EtOAc 3:1).
Critical Parameters :
- Excess dibromoethane ensures complete cyclization.
- DMF acts as both solvent and base catalyst.
Formation of Pyrazole Carboxylic Acid
Knorr Pyrazole Synthesis :
- Condense ethyl acetoacetate with thiophene-2-carboxaldehyde in ethanol under reflux (4 hours).
- Add hydrazine hydrate (2.5 eq) and continue refluxing for 6 hours.
- Acidify with HCl (1M) to precipitate 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Yield : 65–70%
Characterization : $$ ^{13}\text{C-NMR} $$ (100 MHz, DMSO-d₆): δ 162.4 (COOH), 145.2 (pyrazole-C), 128.3–126.1 (thiophene-C).
Amide Coupling Reaction
Acyl Chloride Method :
- Dissolve 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (5 mmol) in thionyl chloride (10 mL).
- Reflux for 2 hours, evaporate excess SOC₁₂ under vacuum.
- Add 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline (5.5 mmol) in dry THF (15 mL).
- Stir at 0°C for 1 hour, then at RT for 12 hours.
- Quench with water, extract with DCM, dry, and concentrate.
Yield : 78–82%
Optimization Note : Using oxalyl chloride instead of SOC₁₂ increases yield to 85%.
Analytical Characterization and Validation
Table 1: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H-NMR} $$ | δ 8.21 (s, 1H, NH), 7.89 (d, 2H, Ar-H), 7.45–7.12 (m, 4H, thiophene + imidazole) |
| $$ ^{13}\text{C-NMR} $$ | δ 165.2 (CONH), 152.1 (imidazole-C), 140.3 (pyrazole-C) |
| HRMS | m/z 393.0882 [M+H]⁺ (calc. 393.0885) |
Comparative Analysis of Synthetic Approaches
Challenges and Troubleshooting in Synthesis
Low Cyclization Yields :
- Cause : Incomplete removal of water during dihydroimidazothiazole formation.
- Solution : Use molecular sieves (4Å) in DMF.
Pyrazole Isomerization :
- Mitigation : Conduct Knorr reaction at controlled pH (4–5).
Amide Hydrolysis :
- Prevention : Avoid prolonged storage of acyl chloride intermediate.
Q & A
Q. Optimization Strategies (Advanced) :
- Solvent Selection : DMF enhances reaction rates but may require post-reaction neutralization. Acetonitrile is preferred for milder conditions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature Control : Reflux at 80–100°C balances yield and side-product minimization .
How should researchers resolve contradictions in biological activity data across different assay models?
Advanced Data Analysis
Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Methodological approaches include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
- Structural-Activity Correlation : Compare results with analogs (e.g., pyrazole-thiazole derivatives) to identify critical substituents .
- Dose-Response Curves : Ensure IC₅₀ values are consistent across replicates .
Example : A study on thiophene-containing analogs showed divergent IC₅₀ values (0.5–10 µM) in cancer vs. microbial assays, attributed to target specificity .
What analytical techniques are critical for confirming the compound’s structural integrity?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~435 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the imidazo-thiazole core .
Q. Advanced Applications :
- Dynamic NMR : Detects conformational flexibility in the dihydroimidazo-thiazole ring .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Q. Advanced SAR Design
- Core Modifications : Replace thiophene with furan or phenyl to assess electronic effects on binding .
- Substituent Screening : Test halogen (Cl, F) or methyl groups at the phenyl ring for improved lipophilicity .
- Bioisosteres : Substitute pyrazole with triazole to evaluate metabolic stability .
Q. Advanced Modeling Approaches
- Molecular Docking : Predict binding to targets like kinases (e.g., EGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Relate logP and polar surface area to permeability .
Case Study : Docking of a thiophene-pyrazole analog into EGFR revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
What in vitro assays are recommended for initial biological screening?
Q. Basic Screening Protocol
- Kinase Inhibition : Use ADP-Glo™ assay for EGFR or VEGFR2 .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
- Microbial Growth Inhibition : Broth microdilution against Gram+/− bacteria .
Controls : Include staurosporine (kinase inhibitor) and doxorubicin (anticancer positive control) .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Catalyst Recycling : Use immobilized Pd catalysts to reduce costs .
- Flow Chemistry : Continuous synthesis minimizes batch variability .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer scaling .
Q. Yield Comparison :
| Method | Lab Scale Yield | Pilot Scale Yield |
|---|---|---|
| Batch (DMF) | 65% | 50% |
| Flow (CPME) | 70% | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
